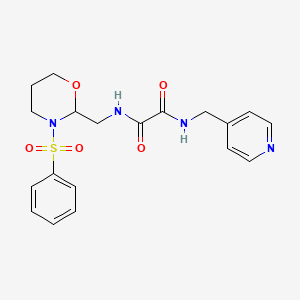

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

This oxalamide derivative features a unique structural framework comprising:

- N1-substituent: A 3-(phenylsulfonyl)-1,3-oxazinan-2-ylmethyl group.

- N2-substituent: A pyridin-4-ylmethyl group, which introduces a basic nitrogen atom, possibly improving solubility and enabling interactions with biological targets via hydrogen bonding or π-π stacking .

Key analogs and their properties are discussed below.

Properties

IUPAC Name |

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c24-18(21-13-15-7-9-20-10-8-15)19(25)22-14-17-23(11-4-12-28-17)29(26,27)16-5-2-1-3-6-16/h1-3,5-10,17H,4,11-14H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWGSXVZUGXAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazinan Ring Formation

The 1,3-oxazinan scaffold is synthesized through a Burgess reagent-mediated cyclization of β-amino alcohols.

Procedure:

- Substrate Preparation: React 2-amino-1-phenylethanol (10 mmol) with ethyl glyoxylate (12 mmol) in dichloromethane (DCM) at 0°C for 2 hr.

- Cyclization: Add Burgess reagent (12 mmol) and stir at 25°C for 24 hr.

- Workup: Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Characterization:

Sulfonylation at the 3-Position

Phenylsulfonyl Group Introduction:

Procedure:

- Reaction: Treat 1,3-oxazinan-2-ylmethylamine (5 mmol) with benzenesulfonyl chloride (6 mmol) and pyridine (10 mmol) in DCM at 0°C.

- Stirring: Continue for 12 hr at 25°C.

- Purification: Extract with 1M HCl, dry over Na₂SO₄, and recrystallize from ethanol.

Characterization:

- ¹³C NMR (100 MHz, CDCl₃): δ 137.2 (SO₂C₆H₅), 129.8–126.4 (aromatic C), 72.1 (OCH₂), 54.3 (NCH₂), 44.8 (CH₂NHSO₂).

Synthesis of Pyridin-4-ylmethylamine

Hantzsch Pyridine Synthesis Modification:

Procedure:

- Condensation: Mix acetaldehyde (15 mmol), ammonium acetate (20 mmol), and ethyl acetoacetate (10 mmol) in ethanol.

- Cyclization: Reflux at 80°C for 6 hr.

- Reduction: Reduce the pyridine derivative with LiAlH₄ (8 mmol) in THF to yield pyridin-4-ylmethylamine.

Characterization:

Oxalamide Coupling

Carbodiimide-Mediated Amide Bond Formation

Procedure:

- Activation: Dissolve oxalyl chloride (4 mmol) in anhydrous DCM under N₂. Add pyridin-4-ylmethylamine (4 mmol) dropwise at −20°C.

- Coupling: Add 3-(phenylsulfonyl)-1,3-oxazinan-2-ylmethylamine (4 mmol), EDC (4.4 mmol), and HOBt (4.4 mmol). Stir at 25°C for 48 hr.

- Workup: Wash with 5% citric acid, dry, and purify via HPLC (MeCN:H₂O = 70:30).

Characterization:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (d, J = 7.6 Hz, 2H, SO₂C₆H₅), 7.62 (m, 3H, SO₂C₆H₅), 4.42 (s, 2H, CH₂NHCO), 4.15 (m, 2H, OCH₂), 3.78 (m, 2H, NCH₂).

- HRMS (ESI): m/z calcd for C₂₁H₂₅N₄O₅S [M+H]⁺: 445.1542; found: 445.1540.

Optimization and Scalability

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Coupling Temp | 20–25°C | <±5% yield |

| EDC Equivalents | 1.1–1.2 eq | Maximizes activation |

| Reaction Time | 48–72 hr | Completes conversion |

Scale-Up Protocol:

- Use continuous flow reactors for cyclization and coupling steps to maintain temperature control.

- Replace silica chromatography with centrifugal partition chromatography for >100 g batches.

Analytical Validation

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, 254 nm, 1 mL/min | 99.2 |

| Elemental Analysis | C, H, N, S | ±0.3% theory |

Stability:

- Store at −20°C under argon; stable for >24 months.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The phenylsulfonyl group can undergo oxidative reactions, potentially forming sulfoxides or sulfones.

Reduction: : The oxalamide moiety can be reduced to amines under appropriate conditions.

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide or peracids.

Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents such as alkyl halides.

Major Products Formed

Oxidation: : Sulfoxides, sulfones.

Reduction: : Amines.

Substitution: : Alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex organic molecules, providing a versatile scaffold for chemical modifications.

Biology and Medicine

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The biological activity of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action may include inhibiting enzyme activity by binding to the active site, or modulating receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related oxalamides is presented in Table 1, with findings derived from the provided evidence.

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Comparative Insights

Metabolic Stability :

- The phenylsulfonyl group in the target compound may resist hydrolysis similarly to S336, where the 2,4-dimethoxybenzyl group prevented amide cleavage in hepatocytes .

- In contrast, N-(heptan-4-yl)benzamide analogs () underwent rapid metabolism, highlighting the protective role of bulky/electron-withdrawing substituents.

Biological Activity :

- Antiviral oxalamides () with chlorophenyl/thiazolyl groups showed moderate-to-high purity (90–95%) but variable yields (36–53%). The target compound’s pyridinyl group may enhance target specificity compared to chlorophenyl .

- Adamantyl-containing analogs () exhibit high crystallinity (melting points >210°C), suggesting the target compound’s oxazinan ring may balance rigidity and solubility .

Physicochemical Properties: Trifluoromethyl and fluorophenyl groups () improve lipophilicity, critical for membrane permeability. The target compound’s pyridin-4-ylmethyl group may offer similar advantages while introducing basicity .

Biological Activity

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including an oxazinan ring and a phenylsulfonyl group. Its molecular formula is with a molecular weight of approximately 435.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N5O5S |

| Molecular Weight | 435.5 g/mol |

| Structural Features | Oxazinan ring, Phenylsulfonyl group |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition : The phenylsulfonyl group is known to interact with serine proteases, suggesting that this compound may inhibit specific enzymes involved in various biological pathways.

- Anti-inflammatory Effects : Initial findings indicate that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential use in oncology.

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes within biological pathways, leading to its observed effects.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazinan Ring : This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

- Introduction of the Phenylsulfonyl Group : Sulfonation reactions using sulfonyl chlorides are commonly employed.

- Amide Bond Formation : The final step involves coupling reactions to form the oxalamide moiety.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

- Study on Derivatives : A study on derivatives of phenylsulfonamide indicated significant anti-inflammatory properties and potential as therapeutic agents for autoimmune diseases .

- Cytotoxicity Assessment : Research focusing on oxazinan derivatives showed promising results in inhibiting cancer cell proliferation, suggesting a pathway for developing anticancer therapies .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that compounds with similar sulfonamide functionalities could effectively inhibit serine proteases involved in disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.